



High-performance liquid chromatography (HPLC) method for Tilisolol analysis

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Compound of Interest		
Compound Name:	Tilisolol	
Cat. No.:	B1201935	Get Quote

An High-Performance Liquid Chromatography (HPLC) method for the analysis of **Tilisolol**, a beta-blocker, is essential for quality control, pharmacokinetic studies, and stability testing in the pharmaceutical industry. While a specific, universally adopted standard method for **Tilisolol** is not readily available in the public domain, a robust and reliable method can be developed based on established principles of reverse-phase chromatography, drawing parallels from methods used for other beta-blockers with similar chemical properties.

This document provides a detailed application note and protocol for a stability-indicating HPLC method for the determination of **Tilisolol** in bulk drug substance and pharmaceutical formulations. The described method is a template and requires validation in the end-user's laboratory to ensure compliance with regulatory standards.

Application Note: Stability-Indicating HPLC Method for Tilisolol

Introduction

Tilisolol is a beta-adrenergic blocking agent.[1][2] Its chemical structure is 4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one, with a molecular formula of C₁₇H₂₄N₂O₃.[3][4][5] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of **Tilisolol** formulations. This application note describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the



quantification of **Tilisolol** and its degradation products. The method is designed to be specific, accurate, precise, and linear over a specified concentration range.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation. Parameters may need to be optimized based on the specific HPLC system and column used.

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 40:60 v/v ratio
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	230 nm
Run Time	10 minutes

Method Validation Summary

The hypothetical validation of this method would demonstrate its suitability for its intended purpose. The following table summarizes the expected performance characteristics based on typical results for similar beta-blocker analyses.[6][7][8][9]



Validation Parameter	Acceptance Criteria	Hypothetical Result
Linearity (Concentration Range)	Correlation coefficient $(r^2) \ge$ 0.999	10-100 μg/mL, r² = 0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	Intraday ≤ 2.0%, Interday ≤ 2.0%	Intraday = 0.8%, Interday = 1.2%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.1 μg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.3 μg/mL
Specificity	No interference from blank, placebo, or degradation products	Peak purity of Tilisolol confirmed

Experimental Protocols

- 1. Preparation of Solutions
- Mobile Phase Preparation: Prepare a 20 mM solution of Potassium Dihydrogen Phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio.
 Degas the mobile phase before use.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **Tilisolol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Standard Working Solutions: Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 10 μg/mL to 100 μg/mL.
- Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of **Tilisolol** into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve the **Tilisolol**. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 μm



syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range (e.g., 50 μg/mL).

2. Chromatographic Procedure

Set up the HPLC system with the chromatographic conditions specified above. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

3. Forced Degradation Studies (for Stability-Indicating Method Validation)

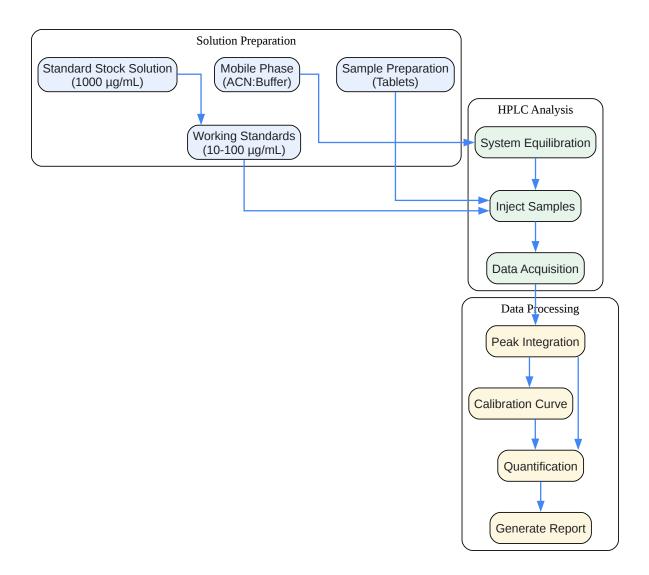
To demonstrate the specificity of the method in the presence of degradation products, forced degradation studies should be performed on the **Tilisolol** drug substance.[6]

- Acid Hydrolysis: Treat a Tilisolol solution with 0.1 N HCl at 80°C for 2 hours.
- Base Hydrolysis: Treat a **Tilisolol** solution with 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat a Tilisolol solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid Tilisolol powder to 105°C for 24 hours.
- Photolytic Degradation: Expose a **Tilisolol** solution to UV light (254 nm) for 24 hours.

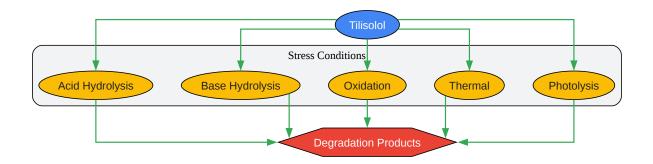
After degradation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Visualizations









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